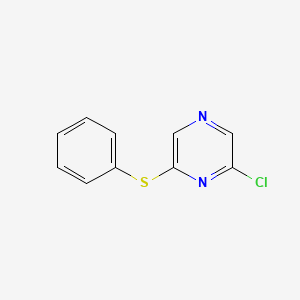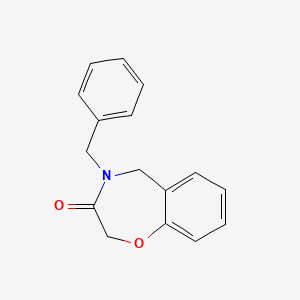
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorocarbonyl group, a methyl-propyl chain, and a carbamic acid ester linked to a 9H-fluoren-9-ylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the chlorocarbonyl intermediate. This intermediate is then reacted with 2-methyl-propylamine to form the corresponding carbamate. The final step involves esterification with 9H-fluoren-9-ylmethanol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Researchers are exploring its efficacy in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. This interaction is often mediated by the formation of covalent bonds or non-covalent interactions, leading to changes in the target’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-chlorocarbonyl-2-methyl-propyl)-carbamic acid phenyl ester: Similar in structure but with a phenyl group instead of a 9H-fluoren-9-ylmethyl group.
(1-chlorocarbonyl-2-methyl-propyl)-carbamic acid benzyl ester: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
The uniqueness of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate lies in its 9H-fluoren-9-ylmethyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s stability and reactivity, making it suitable for specialized research and industrial applications.
Propriétés
Formule moléculaire |
C20H20ClNO3 |
|---|---|
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24) |
Clé InChI |
OJVUGYYHLWTNDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















